molecular formula C14H12N4O2S B2649166 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 1286724-18-2

2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No. B2649166
CAS RN: 1286724-18-2
M. Wt: 300.34
InChI Key: NELPGSFXDQMRDH-UHFFFAOYSA-N
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Description

2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound with a pyridazine ring and oxadiazole moiety, and its chemical formula is C17H14N4O2S.

Scientific Research Applications

Therapeutic Agent Development

Compounds with mercaptoimidazole moieties, like 1-methyl-2-mercaptoimidazole (tapazol), have been explored for their antithyroid activity, showing efficiency in treating hyperthyroidism with minimal toxic reactions (Reveno & Rosenbaum, 1950). This illustrates the potential for similar compounds to be developed as therapeutic agents targeting specific biochemical pathways.

Biochemical Research

Oxadiazoles and related heterocyclic compounds have been studied for their biochemical properties, including their role as inhibitors of melanin production in cultured B16 melanocytes. This suggests potential applications in treating hyperpigmentation disorders (Kasraee et al., 2005). Such research demonstrates the utility of these compounds in understanding and manipulating biological processes at the cellular level.

properties

IUPAC Name

6-(4-methylphenyl)-2-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-9-2-4-10(5-3-9)11-6-7-13(19)18(17-11)8-12-15-16-14(21)20-12/h2-7H,8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELPGSFXDQMRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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